REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.[Cl:9][C:10]1[CH:30]=[CH:29][C:13]([C:14]([C:16]2[C:17]([C:26](O)=[O:27])=[CH:18][C:19]3[C:24]([CH:25]=2)=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:15])=[CH:12][CH:11]=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O>>[Cl:9][C:10]1[CH:30]=[CH:29][C:13]2[C:14](=[O:15])[C:16]3[C:17](=[CH:18][C:19]4[C:24]([CH:25]=3)=[CH:23][CH:22]=[CH:21][CH:20]=4)[C:26](=[O:27])[C:12]=2[CH:11]=1
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Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
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Name
|
3-(4-chlorobenzoyl)-naphthalene-2-carboxylic acid
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Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C(=O)C=2C(=CC3=CC=CC=C3C2)C(=O)O)C=C1
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Name
|
Formula XV
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C=2C(=CC3=CC=CC=C3C2)C(=O)O)C=C1
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
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FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
ice
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Quantity
|
1 L
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
155 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
The violet-blue solution was gradually poured into a 2 L beaker
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Type
|
ADDITION
|
Details
|
Additional ice was added as necessary
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Type
|
ADDITION
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Details
|
The brown-green mixture was poured onto a large 25-50 μm glass frit
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Type
|
WASH
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Details
|
the isolated solid was washed with water (1 L), methanol (300 mL)
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Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
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Details
|
The crude material was purified by high vacuum train sublimation (less than 10−3 Torr) at a source temperature of 165° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2C(C3=CC4=CC=CC=C4C=C3C(C2C=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.5 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |